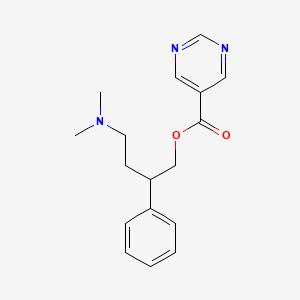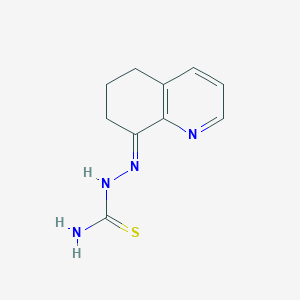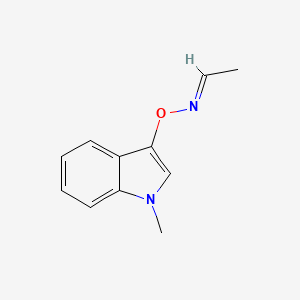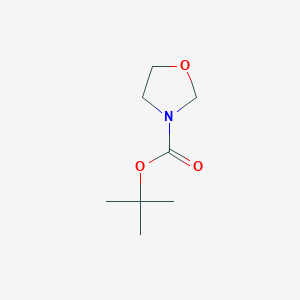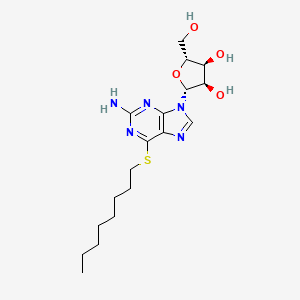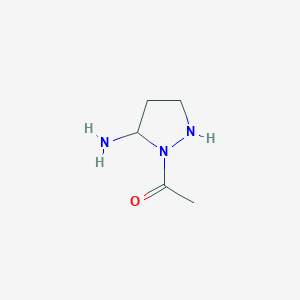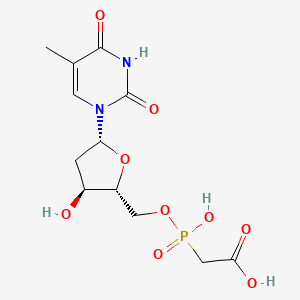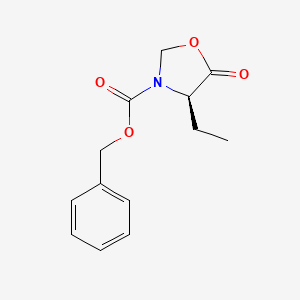![molecular formula C18H22O3 B12913986 2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]- CAS No. 389622-39-3](/img/structure/B12913986.png)
2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a methoxy group and a phenethylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via Friedel-Crafts alkylation, where phenethyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenethyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furan and tetrahydropyran rings.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxytetrahydropyran: Similar in structure but lacks the phenethylfuran moiety.
Tetrahydropyran: The parent compound without the methoxy and phenethylfuran groups.
Phenethylfuran: Contains the phenethyl and furan groups but lacks the tetrahydropyran ring.
Uniqueness
2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran is unique due to the combination of the tetrahydropyran ring, methoxy group, and phenethylfuran moiety. This combination imparts distinct chemical and biological properties that are not observed in the individual components or simpler analogs.
Properties
CAS No. |
389622-39-3 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[[5-(2-phenylethyl)furan-2-yl]methoxy]oxane |
InChI |
InChI=1S/C18H22O3/c1-2-6-15(7-3-1)9-10-16-11-12-17(21-16)14-20-18-8-4-5-13-19-18/h1-3,6-7,11-12,18H,4-5,8-10,13-14H2 |
InChI Key |
FHGZOWJAWYSNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(O2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)


